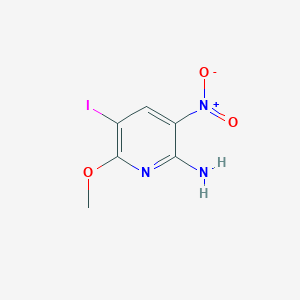

5-Iodo-6-methoxy-3-nitropyridin-2-amine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-Iodo-6-methoxy-3-nitropyridin-2-amine involves several steps, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine follows a similar pathway, indicating that the synthesis of such compounds requires careful control of reaction conditions to achieve the desired substitution patterns and to maintain the integrity of the nitro group . Additionally, the synthesis of complex pyridine derivatives, such as 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, involves rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine, demonstrating the reactivity of the nitropyridine group under basic conditions .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . This suggests that compounds with similar substitution patterns, such as this compound, may also exhibit interesting structural features that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the nitro group in 4-chloro-5-methoxy-2-nitropyridazin-3-one shows excellent nitro group transfer potentiality to secondary amines under mild neutral conditions . This indicates that the nitro group in this compound could also participate in similar chemical reactions, potentially leading to the formation of N-nitramines or other nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and electronic spectroscopy. The optical properties can be investigated using UV–vis absorption and fluorescence spectroscopy, as demonstrated by the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which showed absorption and fluorescence maxima at specific wavelengths. The effects of solvents on the emission spectra were also investigated, providing insights into the solvent-dependent behavior of these compounds . These findings suggest that this compound would likely exhibit distinct spectroscopic features that could be analyzed to understand its physical and chemical properties further.

Scientific Research Applications

Synthesis and Chemical Properties

Vicarious Nucleophilic Substitution : The vicarious nucleophilic substitution (VNS) method has been applied to nitropyridine compounds to achieve selective amination, demonstrating the utility of such compounds in synthesizing amino-substituted pyridines. This process showcases the reactivity of nitropyridines in constructing more complex nitrogen-containing heterocycles, which are valuable in various chemical syntheses (J. Bakke, Harald Svensen, Raffaela Trevisan, 2001).

Synthesis of Azaoxindoles : Studies have also focused on the synthesis of azaoxindoles, starting from compounds structurally related to "5-Iodo-6-methoxy-3-nitropyridin-2-amine". These syntheses involve hydrogenation and cyclization steps, highlighting the versatility of nitropyridines in heterocyclic chemistry and their role in generating biologically relevant scaffolds (Einar J. Andreassen, J. Bakke, 2006).

Platinum-Mediated Hydrogenation : The selective hydrogenation of iodo-nitroaromatic compounds, including those related to "this compound", has been investigated for its importance in the synthesis of pharmaceutical intermediates. Such studies underscore the challenges and strategies in achieving high selectivity and yield, which are critical in the pharmaceutical industry (Todor Baramov et al., 2017).

properties

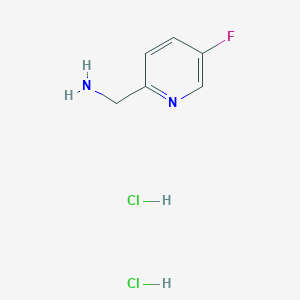

IUPAC Name |

5-iodo-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIIICFSDWNEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722791 | |

| Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868539-54-2 | |

| Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

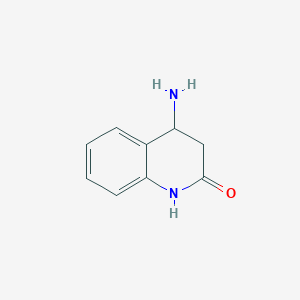

![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)